4-(3-Methyl-pyrazin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
4-(3-Methyl-pyrazin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various scientific fields. Its molecular structure includes a piperidine ring, a pyrazine ring, and a tert-butyl ester group, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-pyrazin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazine Ring: Starting with a suitable precursor, the pyrazine ring is synthesized through cyclization reactions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions.
Formation of the Piperidine Ring: The piperidine ring is synthesized through reductive amination or other suitable methods.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-pyrazin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced under hydrogenation conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst is often used for hydrogenation.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrazine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
4-(3-Methyl-pyrazin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-pyrazin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The piperidine ring may interact with receptor sites, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-(3-Methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
4-(3-Methyl-pyrazin-2-ylsulfanyl)-morpholine-1-carboxylic acid tert-butyl ester: Contains a morpholine ring.
Uniqueness
4-(3-Methyl-pyrazin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H23N3O2S |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
tert-butyl 4-(3-methylpyrazin-2-yl)sulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O2S/c1-11-13(17-8-7-16-11)21-12-5-9-18(10-6-12)14(19)20-15(2,3)4/h7-8,12H,5-6,9-10H2,1-4H3 |
InChI Key |
WEANBROUZMRWRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1SC2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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